1-(Toluene-2-sulfonyl)-piperazine

Description

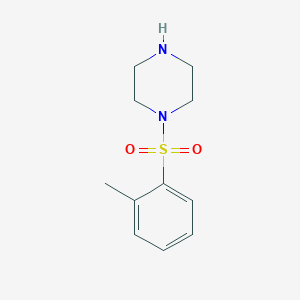

1-(Toluene-2-sulfonyl)-piperazine (CAS RN: 16191-68-7) is a piperazine derivative featuring a toluenesulfonyl group (-SO₂-C₆H₄-CH₃) substituted at the 2-position of the toluene ring and attached to one nitrogen atom of the piperazine ring. Its molecular formula is C₁₁H₁₆N₂O₂S, with an average molecular weight of 264.32 g/mol . This compound is typically synthesized via nucleophilic substitution, where piperazine reacts with toluene-2-sulfonyl chloride in the presence of a base like potassium carbonate (K₂CO₃) . Its structural motif is widely explored in medicinal chemistry due to the sulfonyl group’s ability to enhance binding affinity and metabolic stability .

Properties

CAS No. |

856843-87-3 |

|---|---|

Molecular Formula |

C11H16N2O2S |

Molecular Weight |

240.32 |

IUPAC Name |

1-(2-methylphenyl)sulfonylpiperazine |

InChI |

InChI=1S/C11H16N2O2S/c1-10-4-2-3-5-11(10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 |

InChI Key |

VRABMGCQXDXPFM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1S(=O)(=O)N2CCNCC2 |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Sulfonyl-substituted piperazines vary by the aryl/heteroaryl group attached to the sulfonyl moiety. Key analogues include:

Key Structural Differences :

- Aromatic vs. Heteroaromatic : The 2-thienyl group in introduces a sulfur-containing heterocycle, altering electronic properties compared to purely aromatic substituents.

- Substituent Position : The 2-nitrophenyl group in 1-[(2-nitrophenyl)sulfonyl]piperazine introduces steric hindrance and electron-withdrawing effects distinct from the 4-nitrophenyl analogue.

Divergent Methods :

- Thienyl Derivatives: 1-(2-Thienylsulfonyl)piperazine requires thiophenol intermediates and chloro(methylsulfanyl)methane for sulfur incorporation .

- Multi-Step Syntheses : Complex analogues like 1-(3-chloro-4-fluorophenylmethyl)piperazine involve protective group strategies (e.g., tert-butyl carbamate) and TFA deprotection .

Anticancer Activity

- Cytotoxicity : 1-(4-Substitutedbenzoyl)piperazine derivatives () show IC₅₀ values <50 µM against liver (HEPG2) and breast (MCF7) cancer cells, comparable to sulfonyl analogues. However, sulfonyl groups enhance metabolic stability over benzoyl derivatives .

Antibacterial Activity

- DNA Topoisomerase II Inhibition : 1-(Substituted phenyl)sulfonylpiperazines (e.g., 4e-4g in ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus. The sulfonyl group’s salt-bridge interaction with Mg²⁺ in the enzyme active site is critical .

Neuropharmacological Effects

- Serotonin Receptor Modulation : Piperazines like 1-(m-chlorophenyl)piperazine (mCPP) act as 5-HT₁B/₁C agonists, reducing locomotor activity in rats. In contrast, sulfonyl derivatives lack direct serotonin receptor activity but may modulate transporter proteins .

Physicochemical Properties

- Solubility : Sulfonyl piperazines are generally lipophilic (logP ~2.5–3.5), with aqueous solubility enhanced by polar substituents (e.g., nitro groups in ) .

- Stability : 1-(Toluene-2-sulfonyl)-piperazine shows long-term stability in DMSO, whereas analogues with electron-deficient aryl groups (e.g., nitro) may degrade under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.